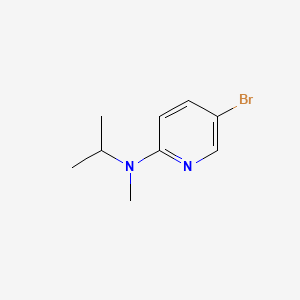

5-bromo-N-isopropyl-N-methylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-N-isopropyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C9H13BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-isopropyl-N-methylpyridin-2-amine typically involves the bromination of N-isopropyl-N-methylpyridin-2-amine. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a low temperature to prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Reagents include aryl or alkyl boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases like potassium carbonate. The reaction is usually performed in a mixture of water and an organic solvent such as tetrahydrofuran (THF).

Major Products:

Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.

Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 5-bromo derivatives exhibit notable antimicrobial activity. For instance, studies have shown that related compounds display efficacy against resistant strains of bacteria, such as Klebsiella pneumoniae. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Compounds within the same family have been assessed for their ability to inhibit cancer cell proliferation. For example, derivatives similar to 5-bromo-N-isopropyl-N-methylpyridin-2-amine have demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancers .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives are being explored for:

- Cardiovascular Drugs : Compounds derived from this structure are investigated for their potential in treating heart diseases due to their ability to modulate vascular functions .

- Anti-inflammatory Agents : Related compounds have been studied for their effectiveness in treating autoimmune diseases such as rheumatoid arthritis and lupus .

Agrochemical Applications

The compound's properties also extend to agrochemicals. Its derivatives may function as effective pesticides or herbicides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms. This selective toxicity is crucial for sustainable agricultural practices.

Material Science Applications

In materials science, pyridine derivatives like this compound are being explored as chiral dopants in liquid crystals, which are essential for advanced display technologies. The unique electronic properties imparted by the bromine atom and nitrogen functional groups enhance the performance characteristics of these materials .

Wirkmechanismus

The mechanism of action of 5-bromo-N-isopropyl-N-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity and selectivity towards these targets by participating in halogen bonding or other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-methylpyridin-3-amine: Similar in structure but lacks the isopropyl and methyl groups on the nitrogen atom.

5-Bromo-N-methylpyridin-2-amine: Similar but lacks the isopropyl group.

5-Bromo-N-isopropylpyridin-2-amine: Similar but lacks the methyl group.

Uniqueness: 5-Bromo-N-isopropyl-N-methylpyridin-2-amine is unique due to the presence of both isopropyl and methyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s steric and electronic properties, making it a valuable intermediate in the synthesis of diverse chemical entities.

Biologische Aktivität

5-Bromo-N-isopropyl-N-methylpyridin-2-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C₉H₁₃BrN₂

- Molecular Weight : 215.12 g/mol

- CAS Number : 61373027

The presence of bromine and the isopropyl and methyl groups on the nitrogen atom significantly influence its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination : The compound is synthesized through bromination of N-isopropyl-N-methylpyridin-2-amine using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform under controlled conditions to prevent over-bromination .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity through halogen bonding, which can lead to increased selectivity and potency against specific biological targets .

Pharmacological Applications

- Neurological Disorders : The compound has been explored as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions, potentially acting as a modulator of neurotransmitter systems.

- Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, although specific mechanisms remain under investigation.

- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents .

Study on Anti-Thrombolytic Activity

A related study evaluated pyridine derivatives for their anti-thrombolytic properties. While specific data on this compound was not highlighted, similar compounds within the pyridine class exhibited varying degrees of thrombolytic activity, indicating potential for further exploration in this area .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Lacks isopropyl group | Moderate anti-thrombolytic |

| 5-Bromo-N-methylpyridin-2-amine | Lacks isopropyl group | Antimicrobial activity |

| 5-Bromo-N-isopropylpyridin-2-amine | Lacks methyl group | Limited data available |

Eigenschaften

IUPAC Name |

5-bromo-N-methyl-N-propan-2-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-7(2)12(3)9-5-4-8(10)6-11-9/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAXHILKQMXJCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734208 |

Source

|

| Record name | 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247382-28-0 |

Source

|

| Record name | 5-Bromo-N-methyl-N-(propan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.